
Amoxicillin and clavulanate potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.
科学的研究の応用
Pharmacological Overview
Amoxicillin is a broad-spectrum penicillin antibiotic effective against various Gram-positive and some Gram-negative bacteria. Clavulanate potassium acts as a beta-lactamase inhibitor, protecting amoxicillin from degradation by bacterial enzymes that confer resistance. This combination significantly broadens the antibiotic spectrum, making it effective against many organisms that are typically resistant to penicillins alone .
Clinical Applications
-
Respiratory Tract Infections
- Acute Bacterial Sinusitis : A randomized controlled trial demonstrated that high-dose amoxicillin and clavulanate potassium resulted in significantly more cures compared to placebo in children diagnosed with acute bacterial sinusitis. The study involved 56 children, where 50% of those treated with the antibiotic were cured, compared to only 14% in the placebo group .
- Otitis Media : In a comparative study involving 108 subjects, this compound showed superior clinical response rates in treating otitis media compared to amoxicillin alone. The overall cure rate was reported at 64% for the combination therapy .
- Urinary Tract Infections (UTIs)
-
Skin and Soft Tissue Infections
- This compound is frequently prescribed for skin infections caused by susceptible bacteria, including Staphylococcus aureus. Its effectiveness in treating these infections has been well-documented in various clinical settings.
Case Study 1: Acute Bacterial Sinusitis
- Objective : Evaluate treatment effectiveness.
- Method : Randomized, double-blind, placebo-controlled trial.
- Participants : 56 children aged 1-10 years.
- Results : Higher cure rates (50% vs. 14%) were observed in the antibiotic group compared to placebo .
Case Study 2: Pediatric UTIs
- Objective : Assess immune function improvement.
- Method : Retrospective analysis of 120 children.
- Results : The combination therapy resulted in a treatment effective rate of 96.7%, significantly higher than the control group .
Data Tables
Application Area | Study Type | Cure Rate (%) | Control Group Cure Rate (%) |
---|---|---|---|
Acute Bacterial Sinusitis | Randomized Controlled Trial | 50 | 14 |
Otitis Media | Comparative Study | 64 | Not specified |
Pediatric UTIs | Retrospective Analysis | 96.7 | Not applicable |
特性
分子式 |
C24H27KN4O10S |
---|---|
分子量 |
602.7 g/mol |
IUPAC名 |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1 |
InChIキー |
DWHGNUUWCJZQHO-VXMVAJKNSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
同義語 |
Amox clav Amox-clav Amoxi Clavulanate Amoxi-Clavulanate Amoxicillin Clavulanic Acid Amoxicillin Potassium Clavulanate Combination Amoxicillin-Clavulanic Acid Amoxicillin-Potassium Clavulanate Combination Amoxycillin Clavulanic Acid Amoxycillin, Clavulanate Potentiated Amoxycillin-Clavulanic Acid Augmentin BRL 25000 BRL-25000 BRL25000 Clavulanate Potentiated Amoxycillin Clavulin Co amoxiclav Co-amoxiclav Coamoxiclav Potassium Clavulanate Amoxicillin Combination Potassium Clavulanate-Amoxicillin Combination Spektramox Synulox |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。